![molecular formula C10H12N2O3 B1678763 Picamilon CAS No. 34562-97-5](/img/structure/B1678763.png)
Picamilon
Overview
Description
Synthesis Analysis
Picamilon is synthesized by reacting niacin with GABA . A validated ultra-high performance liquid chromatography-photodiode-array method was developed for the quantification of Picamilon .
Molecular Structure Analysis
Picamilon has a molecular formula of C10H12N2O3 . It is a compound formed by an amide linkage of the vitamin Niacin (vitamin B3, nicotinic acid) with the inhibitory neurotransmitter GABA .
Chemical Reactions Analysis
Picamilon is broken down into gamma-aminobutyric acid (GABA) and niacin once it has entered the body . The separation was achieved using a reversed phase (C-18) column, photodiode array detection, and water/acetonitrile as the mobile phase .
Physical And Chemical Properties Analysis
Picamilon is a chemical made in a lab . It has a molar mass of 208.217 g·mol −1 .
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Niacinamide, a component of Picamilon, plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It has been shown to significantly reduce cutaneous oxidative stress and inflammation . This makes it a potential candidate for research in diseases where oxidative stress and inflammation play a key role.
Cosmeceutical Applications
Niacinamide has become a key functional ingredient in diverse skincare products and cosmetics . It has been widely leveraged as a multipurpose anti-aging ingredient . It was shown to influence human DNA repair and cellular stress responses , and significantly reduce cutaneous oxidative stress, inflammation, and pigmentation .
Therapeutic Applications
The intrinsic properties of niacinamide may be applied to managing acne vulgaris, melasma, and psoriasis . It has been used in the synthesis of the NAD+ family of coenzymes, contributing to cellular energy metabolism and defense systems .
Skin Aging and Pigmentation Control
Topical treatment of niacinamide, alone or in combination with other active ingredients, reduces the progression of skin aging and hyperpigmentation in clinical trials . It is suggested that nicotinamide will be useful as a cosmeceutical ingredient to attenuate skin aging and hyperpigmentation, especially in the elderly or patients with reduced NAD+ pool in the skin due to internal or external stressors .
Cellular Energy Metabolism
Vitamin B3 is used in the synthesis of the NAD+ family of coenzymes, contributing to cellular energy metabolism and defense systems . Supplementation of nicotinamide restores cellular NAD+ pool and mitochondrial energetics .
Defense Systems
Nicotinamide is a component of nicotinamide adenine dinucleotide (NAD), which has been investigated for a variety of biological applications . It contributes to cellular energy metabolism and defense systems .
Mechanism of Action
Target of Action
4-(Nicotinamido)butanoic acid, also known as Nicotinoyl-GABA, Picamilon, or Pikamilone, is a small-molecule hydrosoluble vitamin with essential metabolic functions in mammalian cells . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells .
Mode of Action
The compound interacts with its targets by influencing human DNA repair and cellular stress responses .
Biochemical Pathways
All components of vitamin B3, including 4-(Nicotinamido)butanoic acid, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) . The water-soluble components that constitute vitamin B3 are obtained through the diet and/or supplementation .
Pharmacokinetics
The compound is slightly soluble in water . It has a molecular weight of 208.21 and a molecular formula of C10H12N2O3 . It has a melting point of 205-212° C and a boiling point of 522.4° C at 760 mmHg . Its density is predicted to be 1.25 g/cm3 .
Result of Action
The compound’s action results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . It also exhibits inhibitory activity against histone deacetylases (HDACs) .
Action Environment
Safety and Hazards
There isn’t enough reliable information to know if Picamilon is safe or what the side effects might be . It may be dangerous for people with hypotension (low blood pressure) due to its ability to lower blood pressure . Side effects related to GABA, such as sleepiness, drowsiness, and memory loss, can also occur .
properties
IUPAC Name |
4-(pyridine-3-carbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJVRARAUNYNDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188098 | |
Record name | Nicotinoyl-GABA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Picamilon | |
CAS RN |
34562-97-5 | |
Record name | 4-[(3-Pyridinylcarbonyl)amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34562-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotinoyl-GABA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034562975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinoyl-GABA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 4-[(3-pyridinylcarbonyl)amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PICAMILON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5N9SEK4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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